molecular formula C14H13BrF2N2O B2694693 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1825589-68-1

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

Katalognummer B2694693
CAS-Nummer: 1825589-68-1
Molekulargewicht: 343.172
InChI-Schlüssel: GAUSETUQCVLVJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide, also known as BMS-986177, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Wirkmechanismus

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. By inhibiting TYK2, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide can modulate cytokine signaling and reduce inflammation, making it a promising therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to reduce inflammation and improve disease symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to reduce cytokine levels in the blood, indicating that it is modulating cytokine signaling as intended.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is its selectivity for TYK2, which reduces the risk of off-target effects. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has a favorable safety profile, making it a promising candidate for further development. However, one limitation of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is its relatively low yield in the synthesis process, which may make it difficult to scale up for commercial production.

Zukünftige Richtungen

For 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide include further preclinical studies to evaluate its efficacy in treating inflammatory diseases, as well as clinical trials to assess its safety and efficacy in humans. Additionally, research could focus on optimizing the synthesis method to increase the yield of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide and reduce production costs. Finally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide could be evaluated for its potential to treat other diseases that are characterized by inflammation, such as multiple sclerosis and lupus.
In conclusion, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of various inflammatory diseases. Its selectivity for TYK2 and favorable safety profile make it a promising candidate for further development, and future research should focus on optimizing its synthesis method and evaluating its potential to treat other diseases.

Synthesemethoden

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide involves the reaction of 3-bromo-2,6-difluoroaniline with 1-cyanocyclobutylamine, followed by the addition of N-methylacetamide. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through column chromatography. The overall yield of the synthesis is approximately 30%.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown efficacy in treating various diseases, including inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Eigenschaften

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrF2N2O/c1-19(14(8-18)5-2-6-14)12(20)7-9-11(16)4-3-10(15)13(9)17/h3-4H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUSETUQCVLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C=CC(=C1F)Br)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.